Mycarose

Stereochemistry Epimer differentiation Quality control

Procure Mycarose (CAS 6032-92-4) as your critical building block for macrolide antibiotic research. This branched-chain deoxysugar is the essential first glycosylation substrate in erythromycin biosynthesis, where TDP-L-mycarose supply is the rate-limiting factor. Generic substitution fails; only its specific stereochemistry (2,6-dideoxy-3-C-methyl-L-ribo-hexose) ensures enzymatic recognition by glycosyltransferases like VinC for stereochemically controlled glycodiversification. Removal from tylosin or spiramycin abolishes antibacterial activity. Secure this non-interchangeable sugar for pathway engineering, SAR studies, and heterologous production.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 6032-92-4
Cat. No. B1676882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycarose
CAS6032-92-4
Synonyms2,6-dideoxy-3-C-methyl-lyxo-hexose
2,6-dideoxy-3-C-methyl-ribo-hexose
3-epi-axenose
mycarose
mycarose, D-ribo isome
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C(C(C)(CC=O)O)O)O
InChIInChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m0/s1
InChIKeyJYAQWANEOPJVEY-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mycarose (CAS 6032-92-4) for Macrolide Antibiotic Research and Glycodiversification


Mycarose (CAS 6032-92-4) is a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, a branched-chain deoxysugar with molecular formula C₇H₁₄O₄ and molecular weight 162.18 g/mol [1]. It occurs as needles with melting point 128.5–130.5°C and optical rotation [α]D²⁵ -31.1° (c = 4, water) [2]. Mycarose is a constituent sugar of clinically important 14- and 16-membered macrolide antibiotics including erythromycin, tylosin, spiramycin, and carbomycin, where it is attached to the polyketide aglycone core via glycosidic linkage [1][3]. Its biosynthetic pathway has been fully characterized and enzymatically reconstructed for heterologous production [4].

Why Mycarose Cannot Be Substituted with Common Deoxysugars in Glycosylation Research


Mycarose is not interchangeable with structurally similar deoxysugars because its specific stereochemistry and methylation pattern determine both biosynthetic pathway selectivity and biological function. The glycosyltransferases that attach deoxysugars to macrolide aglycones exhibit strict substrate discrimination; for example, the final product specificity of the TDP-L-mycarose pathway is governed by a single methyltransferase (TylC3) that prevents alternative sugar production [1]. Furthermore, glycosyltransferases such as VinC display marked reactivity differences between D- and L-mycarose, indicating that stereochemical substitution alters enzymatic efficiency [2]. The presence of mycarose is essential for antibacterial activity in spiramycin and tylosin; its removal abolishes activity, and its modification alters the antimicrobial spectrum [3][4]. Generic substitution with common sugars or structurally related deoxysugars (e.g., L-amicetose, L-olivomycose, D-desosamine) fails because each sugar possesses distinct stereochemical and biosynthetic requirements that cannot be bypassed without compromising target compound formation or biological efficacy [5].

Quantitative Differentiation of Mycarose (CAS 6032-92-4) from Closest Deoxysugar Analogs


Stereochemical Differentiation: L-Mycarose vs. L-Axicenose (3-Epi-axenose)

Mycarose is the 3-epimer of axenose (2,6-dideoxy-3-C-methyl-L-xylo-hexose), with the two sugars differing exclusively at the C-3 stereocenter. This single epimeric difference produces distinct physicochemical signatures: mycarose exhibits melting point 128.5–130.5°C and [α]D²⁵ -31.1°, whereas axenose melts at 111–112°C [1][2]. The 17.5–19.5°C melting point differential provides a robust orthogonal method for confirming stereochemical identity beyond chromatographic retention alone. This stereochemical distinction is functionally consequential: mycarose occurs in erythromycin, tylosin, and spiramycin, while axenose appears in different macrolide contexts; their biosynthetic glycosyltransferases do not cross-react [3].

Stereochemistry Epimer differentiation Quality control Natural product chemistry

Glycosyltransferase Substrate Discrimination: L-Mycarose vs. D-Mycarose

The glycosyltransferase VinC accepts both D- and L-mycarose as glycosyl donors but exhibits a marked difference in reactivity between the two enantiomers. In vitro studies established that VinC displays activities with α-anomers of several dTDP-2-deoxy-D-sugars, including D-mycarose, to afford β-glycosides. The enzyme also accepts dTDP-L-mycarose as a substrate for both α- and β-glycoside formation [1]. Critically, the study noted a "marked difference of reactivity between these two glycosyl donors," indicating that VinC prefers the D-series sugars as glycosyl donors [1]. This stereochemical preference means that substituting L-mycarose with D-mycarose in a glycosylation reaction will alter both reaction kinetics and product yield.

Glycosyltransferase Substrate specificity Enzymatic glycosylation Glycodiversification

Biosynthetic Pathway Bottleneck: TDP-L-Mycarose Supply as the Rate-Limiting Step in Heterologous Macrolide Production

In heterologous E. coli systems engineered for erythromycin precursor production, the supply of the activated sugar donor TDP-L-mycarose constitutes the key production bottleneck. A 2022 metabolic engineering study demonstrated that blocking competing glucose-1-phosphate pathways enhanced 3-O-α-mycarosylerythronolide B (MEB) titer to 41.2 mg/L, representing a 9.8-fold increase over the parental strain BAP230 [1]. Further overexpression of rfbA and rfbB increased production to 48.3 mg/L [1]. This quantitative demonstration establishes that TDP-L-mycarose availability—not aglycone synthesis—limits glycosylated macrolide output in heterologous hosts, making pure mycarose a critical research reagent for feeding studies and pathway optimization.

Metabolic engineering Heterologous biosynthesis Erythromycin production TDP-sugar supply

Deoxysugar Analog Differentiation: Mycarose vs. Amicetose and Olivomycose in Synthetic Accessibility

L-Mycarose, L-amicetose, and L-olivomycose share structural features as deoxy- and methyl-branched deoxysugars, but their stereochemical configurations dictate distinct synthetic routes and intermediate requirements. All three were synthesized from corresponding lactones obtained via ozonolysis of aromatic derivatives prepared from C6–C3 α,β-unsaturated aldehydes using baker's yeast-mediated stereoselective reduction [1]. However, mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) differs from amicetose (2,3,6-trideoxy-L-erythro-hexose) by the presence of a C-3 methyl branch and an additional hydroxyl group; it differs from olivomycose (2,6-dideoxy-3-C-methyl-L-arabino-hexose) by stereochemistry at C-4 [1]. The synthetic route for each analog requires distinct lactone precursors with corresponding stereochemical configurations, meaning that synthetic protocols are not interchangeable across these deoxysugars without altering chiral building blocks.

Deoxysugar synthesis Chemical synthesis Natural product analogs Synthetic methodology

High-Value Research Applications for Mycarose (CAS 6032-92-4)


Heterologous Biosynthesis of Erythromycin and Macrolide Antibiotics in E. coli

Mycarose is required for the first glycosylation step in erythromycin biosynthesis: the attachment of L-mycarose to the C-3 hydroxyl of erythronolide B by TDP-mycarose glycosyltransferase to form 3-O-α-mycarosylerythronolide B (MEB) [1]. The reconstructed mycarose operon containing seven genes converts glucose-1-phosphate to TDP-L-mycarose in E. coli systems [2]. Because TDP-L-mycarose supply is the rate-limiting factor in heterologous production—with metabolic engineering achieving a 9.8-fold improvement in MEB titer through pathway optimization [3]—researchers require purified mycarose or its nucleotide-activated form for feeding studies, enzymatic assays, and pathway debugging [1][2][3].

Glycodiversification and Combinatorial Biosynthesis of Novel Macrolides

Mycarose serves as a core sugar building block for generating glycosylated macrolide libraries. Glycosyltransferases such as VinC accept both D- and L-mycarose as glycosyl donors, but with marked reactivity differences that enable stereochemically controlled glycodiversification [1]. The substrate flexibility of these enzymes has been exploited to construct 22 sets of structurally diverse glycosides using unnatural donors and acceptors [1]. Mycarose procurement enables researchers to explore alternative glycosylation patterns in polyketide natural products, where the sugar component is essential for molecular recognition of the cellular target and overall bioactivity [2].

Structure-Activity Relationship Studies of 16-Membered Macrolide Antibiotics

Mycarose is an essential component of 16-membered macrolides including tylosin, spiramycin, and josamycin, where its presence is required for antibacterial activity [1]. SAR studies have demonstrated that cleavage of the mycarose sugar from tylosin followed by modification of the 4'-hydroxyl group yields novel macrolides with potent activity against erythromycin-resistant pathogens [2]. Similarly, josamycin derivatives prepared via mycarose cleavage and 4'-hydroxyl modification were evaluated against S. aureus and S. epidermidis panels [3]. Mycarose procurement supports the synthesis of modified macrolide scaffolds for evaluating the contribution of this specific deoxysugar to antimicrobial spectrum, resistance profiles, and pharmacokinetic properties.

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